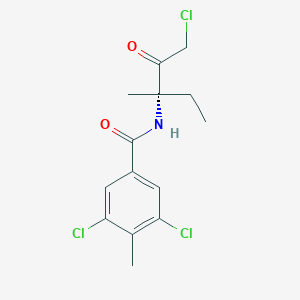
(S)-zoxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-zoxamide is a 3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide that is the (S)-enantiomer of zoxamide. It is an enantiomer of a (R)-zoxamide.
Applications De Recherche Scientifique
Enantioselective Bioactivity and Environmental Risk
(S)-Zoxamide, a chiral fungicide, has been studied for its enantioselective bioactivity and potential environmental risk. Research has shown that R-zoxamide is more bioactive and toxic than S-zoxamide, with significant differences in antifungal activity and acute toxicity to specific organisms. The faster degradation of S-zoxamide under aerobic conditions in soils, leading to an enrichment of the high-risk R-enantiomer, raises concerns about environmental impacts (Pan et al., 2020).
Mode of Action and Fungicidal Mechanism
The mode of action of Zoxamide, particularly the S-enantiomer, involves inhibiting the assembly of tubulin into microtubules, which disrupts the microtubule cytoskeleton in oomycete fungi. This mechanism leads to the arrest of nuclear division in fungal pathogens, demonstrating its fungicidal effectiveness (Young & Slawecki, 2001).
Resistance Mechanisms in Pathogens
Studies have identified specific mutations, such as the C239S mutation in the β-tubulin of certain pathogens, which confer resistance to Zoxamide. Understanding these resistance mechanisms is crucial for managing the efficacy of Zoxamide in agricultural applications (Cai et al., 2016).
Proteomic Analysis and Resistance Risk
Proteomic analysis has been used to understand how Phytophthora cactorum responds to Zoxamide exposure. Changes in protein expression related to detoxification, metabolism, and cytoskeleton have been observed, offering insights into potential resistance development and management strategies (Mei et al., 2015).
Biodegradation and Environmental Remediation
Research on the biodegradation of Zoxamide has explored its breakdown by bacterial strains like Escherichia coli and Streptococcus. Understanding the biotransformation of this fungicide is important for developing environmentally friendly eradication strategies for such xenobiotics (Ahmad et al., 2020).
Pesticide Risk Assessment
The risk assessment of Zoxamide as a pesticide has been reviewed, focusing on its use in crops like wine and table grapes, and potatoes. This process includes evaluating reliable endpoints for regulatory risk assessment and identifying any missing or concerning information (Arena et al., 2017).
Environmental Toxicity and Eco-Detoxification
Studies have assessed the environmental toxicity of Zoxamide, including its sorption, degradation, and removal from soils using methods like activated carbon prepared from plant sources. These findings are crucial for understanding the environmental fate of Zoxamide and its impact on ecosystems (Sajid et al., 2021).
Propriétés
Nom du produit |
(S)-zoxamide |
|---|---|
Formule moléculaire |
C14H16Cl3NO2 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
3,5-dichloro-N-[(3S)-1-chloro-3-methyl-2-oxopentan-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/t14-/m0/s1 |
Clé InChI |
SOUGWDPPRBKJEX-AWEZNQCLSA-N |
SMILES isomérique |
CC[C@@](C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
SMILES canonique |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



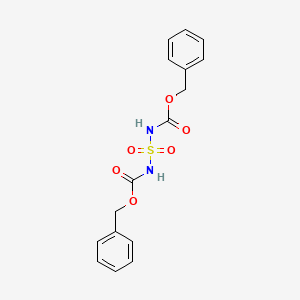
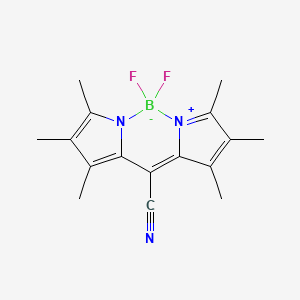
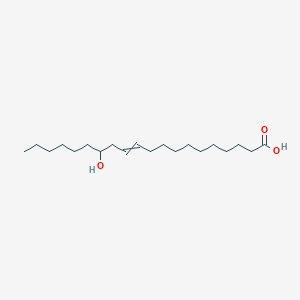
![1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione](/img/structure/B1259204.png)

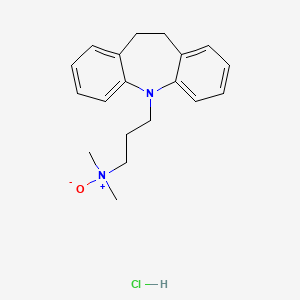
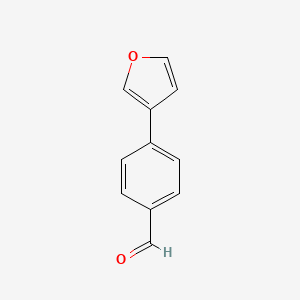
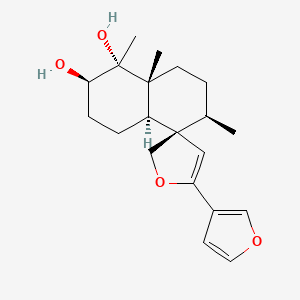
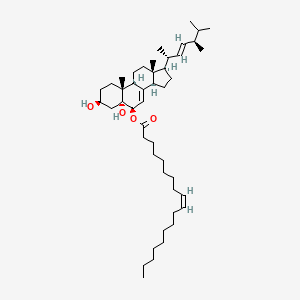
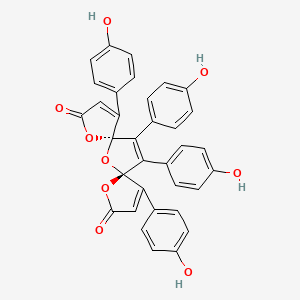
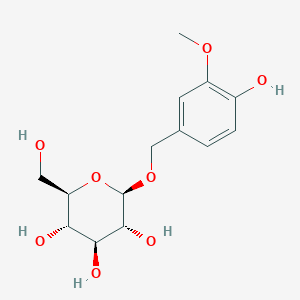
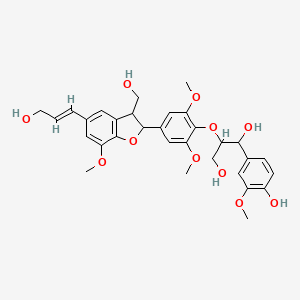
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B1259218.png)
